6beta-Hydroxycortisone

Vue d'ensemble

Description

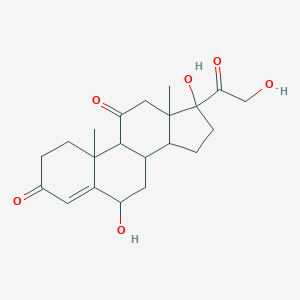

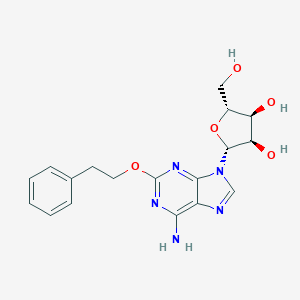

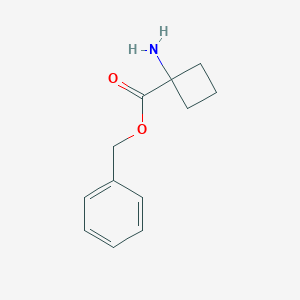

6beta-Hydroxycortisone, also known as (6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, is an endogenous steroid . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6beta-hydroxysteroid dehydrogenase (CYP3A4) . It is used as a biomarker of 6beta-hydroxysteroid dehydrogenase (CYP3A4) activity .

Synthesis Analysis

The synthesis of 6beta-Hydroxycortisone involves stable isotope-labeled 6beta-hydroxycortisol, 6beta-hydroxycortisone, and 6beta-hydroxytestosterone .Molecular Structure Analysis

The molecular structure of 6beta-Hydroxycortisone is characterized by the addition of a hydroxyl group at the 6beta position of cortisol. This structural modification impacts its physicochemical properties and biological activity.Chemical Reactions Analysis

The analysis of 6beta-Hydroxycortisone was performed within 2326 min, monitored by UV absorbance at 239 nm . The lower limits of detection of 6alpha-OHF and 6beta-OHF were 0.80 ng per injection (s/n = ca. 8), and the lower limits of quantification were 5.02 ng/ml for 6alpha-OHF and 41.08 ng/ml for 6beta-OHF, respectively .Physical And Chemical Properties Analysis

6beta-Hydroxycortisone has a chemical formula of C21H30O6 and a molar mass of 378.46 . Its melting point is between 239-241°C . A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed for the simultaneous determination of urinary cortisol (F), cortisone (E), 6beta-hydroxycortisol (6beta-OHF) and 6beta-hydroxycortisone (6beta-OHE) using dexamethasone as the internal standard .Applications De Recherche Scientifique

Biomarker of Drug Metabolism

6β-Hydroxycortisol (6β-OHF) is considered a marker of drug induction and inhibition in both humans and laboratory animals. Its specificity, however, remains under debate. Research shows that factors such as analytical techniques, intra- and inter-individual variability, and circadian rhythms can affect the urinary excretion of 6β-OHF and related compounds like cortisol and 17-hydroxycorticosteroids. It also serves to evaluate the drug-metabolising enzyme inducing or inhibiting properties of drugs when subjects act as their own controls, although it's not reliable enough to measure actual cytochrome P450 3A4 (CYP3A4) activity (Galteau & Shamsa, 2003).

Assessing Adrenocortical Activity

6β-OHF has been studied as a secretory product of human adrenals, and its secretion may be controlled by adrenocorticotrophic hormone (ACTH). Research involving isolated human adrenal cell systems from various adrenals, including nonhyperfunctioning adrenocortical adenomas and aldosterone-producing adenomas, has demonstrated that 6β-OHF is not only a hepatic metabolite but also a product of adrenal secretion (Szűcs et al., 2003).

Indicator of CYP3A4 Activity

6β-OHF in urine is often used as a non-invasive index of CYP3A activity. Studies have evaluated its correlation with other methods of assessing CYP3A activity, like midazolam clearance. However, there is a mixed result on its effectiveness as a biomarker due to high intra- and inter-individual variability (Chen et al., 2006).

Use in Epidemiological Studies

The 6β-hydroxycortisol to cortisol ratio has been used in epidemiological studies to evaluate associations between CYP3A4 activity and disease risk. For instance, a study on breast cancer risk in Shanghai showed that higher urinary 6β-OHF:cortisol ratios were associated with an increased risk of breast cancer, particularly among older women (Zheng et al., 2001).

Safety And Hazards

The safety data sheet for 6beta-Hydroxycortisone indicates that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Orientations Futures

Propriétés

IUPAC Name |

(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHHPSBWEQCAPG-WTCKOWDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxycortisone | |

CAS RN |

16355-28-5 | |

| Record name | Hydroxycortisone, 6beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCORTISONE, 6.BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40D3IQ900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)